

starting materials for methyl 4-oxochroman-8-carboxylate synthesis

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Compound of Interest

Compound Name: Methyl 4-oxochroman-8-carboxylate

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Synthesis of Methyl 4-Oxochroman-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for **methyl 4-oxochroman-8-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a direct, one-pot synthesis is not readily found in published literature, a logical and feasible two-step approach is presented, commencing with the synthesis of an 8-bromo-chroman-4-one intermediate, followed by a palladium-catalyzed carbonylation to yield the final product. This guide provides detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate its application in a research and development setting.

Proposed Synthetic Pathway

The synthesis of **methyl 4-oxochroman-8-carboxylate** can be strategically approached through the initial construction of a halogenated chromanone ring system, which then serves as a versatile intermediate for the introduction of the methyl carboxylate group at the 8-position. The proposed pathway is outlined below:

Step 1: Synthesis of 8-Bromo-chroman-4-one

The initial phase of the synthesis focuses on the creation of the chromanone scaffold with a bromine atom at the 8-position. This is achieved through a base-catalyzed intramolecular cyclization of a substituted 2'-hydroxychalcone derivative, which is formed in situ from the aldol condensation of 2'-hydroxy-3'-bromoacetophenone and formaldehyde.

Step 2: Palladium-Catalyzed Carbonylation

The second and final step involves the conversion of the 8-bromo functionality to the desired methyl carboxylate group. This transformation is accomplished via a palladium-catalyzed carbonylation reaction. In the presence of a suitable palladium catalyst, a phosphine ligand, carbon monoxide, and methanol, the aryl bromide is efficiently converted to the corresponding methyl ester.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 8-Bromo-chroman-4-one

This procedure is adapted from a known method for the synthesis of substituted chroman-4-ones.^{[1][2]}

Materials and Reagents:

- 2'-Hydroxy-3'-bromoacetophenone
- Paraformaldehyde
- Piperidine
- Ethanol
- Hydrochloric acid (1 M)
- Dichloromethane
- Magnesium sulfate

- Silica gel for column chromatography

Procedure:

- To a solution of 2'-hydroxy-3'-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.5 eq) and piperidine (0.2 eq).
- The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 8-bromo-chroman-4-one.

Expected Data:

Compound	Molecular Formula	Molecular Weight	Yield (%)	Physical State
8-Bromo-chroman-4-one	C ₉ H ₇ BrO ₂	227.06	60-75	Solid

Step 2: Palladium-Catalyzed Carbonylation to Methyl 4-Oxochroman-8-carboxylate

This protocol is based on established methods for the palladium-catalyzed carbonylation of aryl bromides.

Materials and Reagents:

- 8-Bromo-chroman-4-one
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppe)
- Potassium carbonate (K_2CO_3)
- Methanol
- Toluene
- Carbon monoxide (CO) gas
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a high-pressure reaction vessel, combine 8-bromo-chroman-4-one (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
- Add potassium carbonate (2.0 eq), methanol (10 eq), and toluene.
- Seal the vessel and purge with carbon monoxide gas three times.
- Pressurize the vessel with carbon monoxide (50-100 psi) and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
- After cooling to room temperature, carefully vent the CO gas in a fume hood.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

- Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield **methyl 4-oxochroman-8-carboxylate**.

Expected Data:

Compound	Molecular Formula	Molecular Weight	Yield (%)	Physical State
Methyl 4-oxochroman-8-carboxylate	C ₁₁ H ₁₀ O ₄	206.19	70-85	Solid

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and the chemical transformation pathway.



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Caption: Proposed workflow for the synthesis of **methyl 4-oxochroman-8-carboxylate**.

Caption: Proposed reaction pathway for **methyl 4-oxochroman-8-carboxylate** synthesis.

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References

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